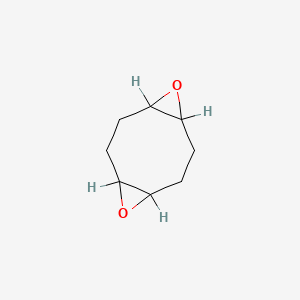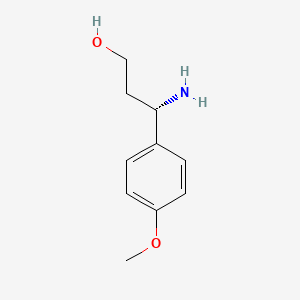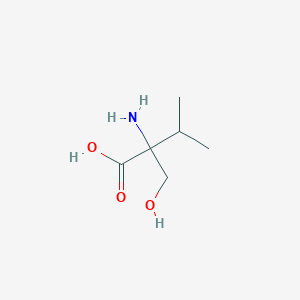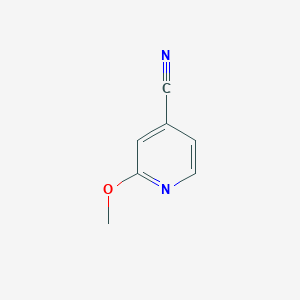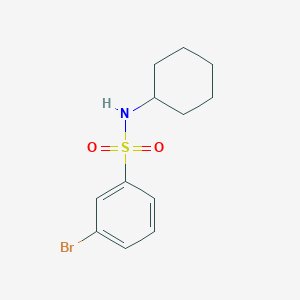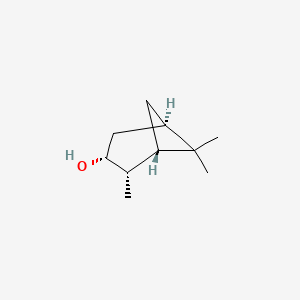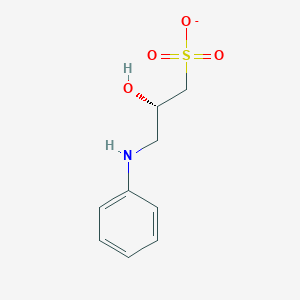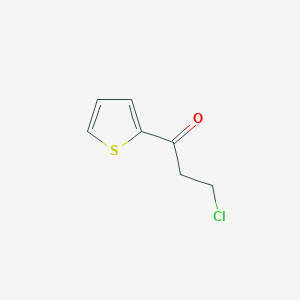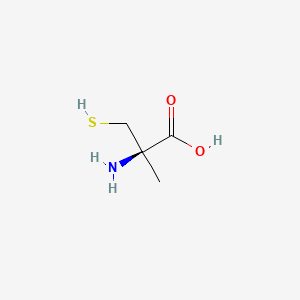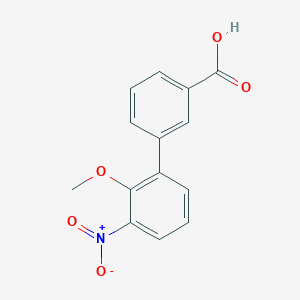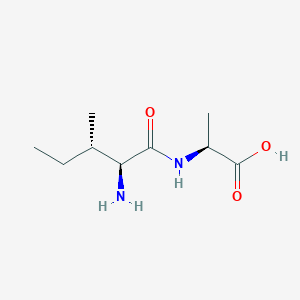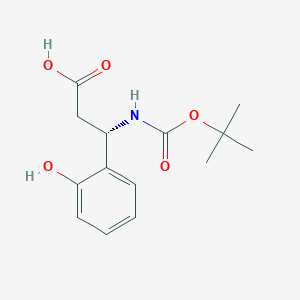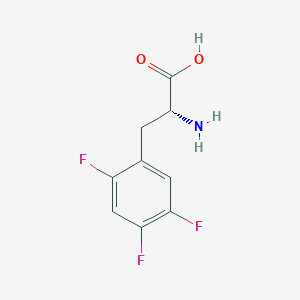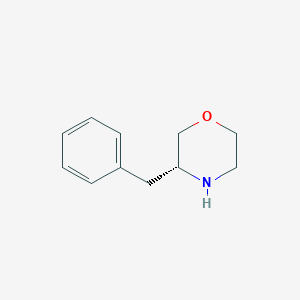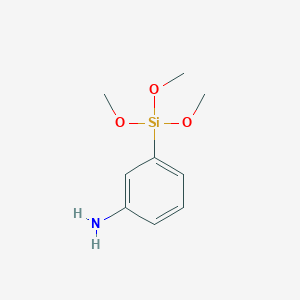
m-AMINOPHENYLTRIMETHOXYSILANE
Vue d'ensemble
Description
M-aminophenyltrimethoxysilane (m-APTMS) is an organosilicon compound with the chemical formula C7H15NO3Si. It is a colorless liquid that is commonly used as a coupling agent for various applications in the fields of biomedical and chemical research. m-APTMS is also used as a precursor for the synthesis of various functionalized silica materials. This compound is an important component of many chemical and biological processes, including the synthesis of silica-based materials and the functionalization of surfaces.
Applications De Recherche Scientifique
Epoxy-Silica Networks
- Scientific Field: Material Science
- Application Summary: m-AMINOPHENYLTRIMETHOXYSILANE (APTMOS) is used in the preparation of epoxy-silica hybrids through the sol-gel process . These hybrids have interfacial bonding, which is achieved by using APTMOS .
- Methods of Application: The amine groups present on the APTMOS are used to partially cure diglycidyl ether of bisphenol-A (DGEBA), while the methoxy groups create a silica network simultaneously through the sol-gel process . Complete curing and cross-linking are carried out later using a curing agent at higher temperatures .
- Results/Outcomes: The resulting hybrids show considerable improvement in thermal mechanical properties and the coefficient of thermal expansion is reduced in contrast to the un-compatiblized system .
Polyimide-Silica Nano-composites
- Scientific Field: Nanotechnology
- Application Summary: APTMOS is used in the preparation of polyimide-silica nano-composites .
- Methods of Application: APTMOS and pyromellitic dianhydride (PMDA) are reacted in a 2:1 molar ratio in dimethylacetamide (DMAc) as a solvent to generate amic acid oligomeric species with alkoxy groups at the chain ends . Specific amounts of these, along with tetraethoxysilane (TEOS), are mixed in the high molecular weight polyamic acid solution in DMAc .
- Results/Outcomes: The specific results or outcomes of this application are not provided in the source .
High Thermal Stability Coupling Agents
- Scientific Field: Material Science
- Application Summary: m-AMINOPHENYLTRIMETHOXYSILANE is used as an intermediate for the preparation of aromatic silanes, which are high thermal stability coupling agents .
- Methods of Application: The specific methods of application or experimental procedures are not provided in the source .
- Results/Outcomes: The specific results or outcomes of this application are not provided in the source .
Custom Synthesis
- Scientific Field: Organic Chemistry
- Application Summary: m-AMINOPHENYLTRIMETHOXYSILANE is used in custom synthesis applications .
- Methods of Application: The specific methods of application or experimental procedures are not provided in the source .
- Results/Outcomes: The specific results or outcomes of this application are not provided in the source .
High Thermal Stability Coupling Agents
- Scientific Field: Material Science
- Application Summary: m-AMINOPHENYLTRIMETHOXYSILANE is used as an intermediate for the preparation of aromatic silanes, which are high thermal stability coupling agents .
- Methods of Application: The specific methods of application or experimental procedures are not provided in the source .
- Results/Outcomes: The specific results or outcomes of this application are not provided in the source .
Custom Synthesis
- Scientific Field: Organic Chemistry
- Application Summary: m-AMINOPHENYLTRIMETHOXYSILANE is used in custom synthesis applications .
- Methods of Application: The specific methods of application or experimental procedures are not provided in the source .
- Results/Outcomes: The specific results or outcomes of this application are not provided in the source .
Propriétés
IUPAC Name |
3-trimethoxysilylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO3Si/c1-11-14(12-2,13-3)9-6-4-5-8(10)7-9/h4-7H,10H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMTRNELCZAZKRB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CO[Si](C1=CC=CC(=C1)N)(OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO3Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90431182 | |
| Record name | m-AMINOPHENYLTRIMETHOXYSILANE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90431182 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
m-AMINOPHENYLTRIMETHOXYSILANE | |
CAS RN |
70411-42-6 | |
| Record name | m-AMINOPHENYLTRIMETHOXYSILANE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90431182 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



